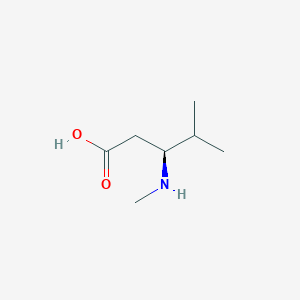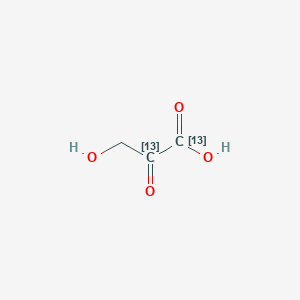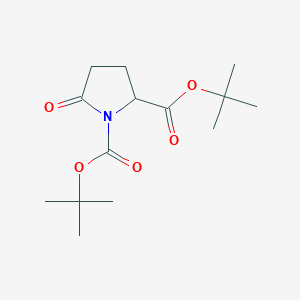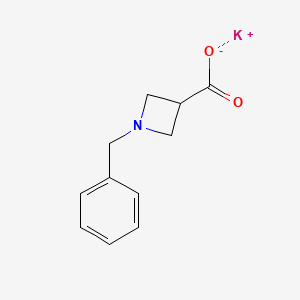![molecular formula C9H10BrNS B12951714 8-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine](/img/structure/B12951714.png)
8-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine is a heterocyclic compound that features a seven-membered ring containing both nitrogen and sulfur atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with 1,3-dibromopropane in the presence of a base, leading to the formation of the thiazepine ring.
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance yield and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different derivatives with altered properties.
Substitution: Halogen atoms, such as bromine, can be replaced with other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazepines .
Wissenschaftliche Forschungsanwendungen
8-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for cardiovascular diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Wirkmechanismus
The mechanism of action of 8-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. For example, it has been shown to inhibit bile acid transport, which can regulate bile acid reabsorption and promote intestinal health .
Vergleich Mit ähnlichen Verbindungen
- 8-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine
- 7-Bromo-3,3-dibutyl-8-hydroxy-5-phenyl-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine
Comparison: While these compounds share a similar core structure, the presence of different heteroatoms (e.g., oxygen in oxazepines) or substituents (e.g., dibutyl groups) can significantly alter their chemical and biological properties.
Eigenschaften
Molekularformel |
C9H10BrNS |
|---|---|
Molekulargewicht |
244.15 g/mol |
IUPAC-Name |
8-bromo-2,3,4,5-tetrahydro-1,5-benzothiazepine |
InChI |
InChI=1S/C9H10BrNS/c10-7-2-3-8-9(6-7)12-5-1-4-11-8/h2-3,6,11H,1,4-5H2 |
InChI-Schlüssel |
VXEQECFYQPEZIN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC2=C(C=C(C=C2)Br)SC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-methyl-9H-(2,3-13C2)pyridino[3,4-b]indole](/img/structure/B12951644.png)
![8-amino-2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12951653.png)








